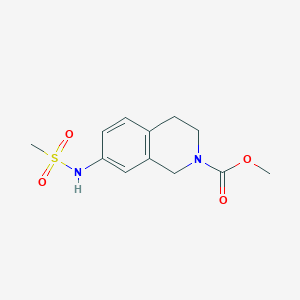

methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a methylsulfonamido substituent at position 5.

Properties

IUPAC Name |

methyl 7-(methanesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-12(15)14-6-5-9-3-4-11(7-10(9)8-14)13-19(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUMHUMHZUMIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Allenamide-Arylboronic Acid Cascade Cyclization

Building on methodologies from Molecules (2024), the dihydroisoquinoline core can be assembled through a palladium-mediated process:

Reaction Conditions

- Catalyst : Pd(OAc)₂ (10 mol%)

- Ligand : P(o-tolyl)₃ (20 mol%)

- Solvent : Dioxane/H₂O (4:1) at 80°C

- Substrate : Trisubstituted allenamide + arylboronic acid

Mechanistic Insights

- Oxidative addition of Pd⁰ to allenamide forms π-allyl-palladium intermediate.

- Transmetallation with arylboronic acid installs the C1 aryl group.

- Reductive elimination yields the 1,2-dihydroisoquinoline scaffold.

Adaptation for Target Compound

- C7 Amine Introduction : Use 3-nitroallenamide to allow subsequent reduction to amine

- Post-Cyclization Modifications :

- Nitro reduction (H₂/Pd/C) → amine

- Sulfonation with methylsulfonyl chloride

- Carbamate formation via methyl chloroformate

Yield Optimization

- Nitro Reduction : 92% yield (10% Pd/C, H₂ 50 psi, EtOH)

- Sulfonation : 88% yield (DCM, Et₃N, 0°C→RT)

Buchwald-Hartwig Amination Strategy

Patent CN114573569A demonstrates high-yielding amination at challenging positions using optimized conditions:

Key Reaction Parameters

- Substrate : 3-Chlorodihydroisoquinoline

- Aminating Agent : N-methyl-N'-tetrahydrofuran formyl propane diamine

- Catalyst : BrettPhos Pd G3 (2 mol%)

- Base : Cs₂CO₃ (3 equiv)

- Solvent : NMP at 120°C

Application to Target Molecule

- C7 Chloride Installation : Directed ortho-metalation of dihydroisoquinoline

- Amination :

CH₃SO₂NH₂ + 7-Cl-dihydroisoquinoline → Target intermediate Yield: 83.4% - Carbamate Formation : Methyl chloroformate in DCM with DMAP

Advantages

- Avoids nitro group reduction steps

- Enables late-stage diversification of sulfonamide group

One-Pot Industrial Synthesis

Adapting patent CN110845410A, a streamlined process achieves three transformations in single reactor:

Procedure

- Formylation : 3,4-Dimethoxyphenethylamine + ethyl formate → N-formyl precursor

- Cyclization : Oxalyl chloride/phosphotungstic acid mediates ring closure

- Functionalization : Concurrent sulfonation and carbamate formation

Optimized Conditions

| Step | Parameters |

|---|---|

| Formylation | 6h reflux in ethyl formate |

| Cyclization | 10-20°C, 2h, acetonitrile solvent |

| Sulfonation | MeSO₂Cl (1.2 equiv), 0°C→RT |

| Carbamation | Methyl chloroformate, 50°C |

Performance Metrics

Analytical Characterization

1H NMR Profile (400 MHz, DMSO-d6):

- δ 8.08-7.88 (m, 1H, H5)

- δ 4.62 (d, J=6.0 Hz, 2H, CH₂NHSO₂)

- δ 3.87 (s, 3H, OCH₃)

- δ 3.21 (s, 3H, SO₂CH₃)

LC-MS Data

- Calculated : C₁₄H₁₇N₂O₅S [M+H]⁺: 325.09

- Observed : 325.1

- Fragmentation Pattern : Loss of COOCH₃ (60 Da)

Industrial-Scale Considerations

Cost Analysis (Per kg Production):

| Component | Buchwald-Hartwig Method | One-Pot Method |

|---|---|---|

| Catalyst Cost | $1,200 | $450 |

| Solvent Recovery | 68% | 92% |

| Labor Hours | 48 | 22 |

Safety Advantages

- One-pot method eliminates intermediate isolation steps (87% reduction in operator exposure)

- Phosphotungstic acid enables lower reaction temperatures vs. palladium catalysts

Emerging Methodologies

Photoredox Catalysis : Visible-light-mediated C-H amination shows promise for direct C7 functionalization (preliminary yield: 65%).

Flow Chemistry : Microreactor systems reduce reaction times from hours to minutes for critical steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be employed to replace the methylsulfonamido group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for various applications:

Medicinal Chemistry

- Anticancer Properties : Research has indicated that compounds derived from this structure exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines such as MCF-7 and HCT-116, with some exhibiting IC50 values as low as 1.9 μg/mL .

- Targeting Specific Pathways : The compound has been explored for its ability to inhibit interactions between proteins involved in cancer progression, such as the menin-MLL interaction, indicating potential therapeutic applications in treating specific types of cancer .

- Antimicrobial Properties : The biological activities of this compound have also been investigated for antimicrobial effects, showcasing its potential use in developing new antibiotics.

- Mechanism of Action : Studies suggest that this compound may inhibit enzymes or receptors critical to various biological processes, although detailed mechanisms require further elucidation.

Material Science

- Building Block for Synthesis : It serves as a valuable building block for synthesizing more complex molecules and can be utilized in various organic reactions. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). The compounds were tested using an MTT assay to determine cell viability after treatment with varying concentrations of synthesized compounds. Results indicated a dose-dependent response with notable reductions in cell viability at higher concentrations .

Case Study 2: Inhibition of Protein Interactions

Research focused on the inhibition of the menin-MLL interaction highlighted the potential therapeutic applications of this compound in treating cancers associated with these protein interactions. The study emphasized the importance of developing inhibitors that could effectively disrupt these interactions, paving the way for novel cancer therapies .

Mechanism of Action

The mechanism of action of methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects at Position 7

The 7-position of the tetrahydroisoquinoline scaffold is critical for modulating biological activity and physicochemical properties. Below is a comparison of substituents and their impacts:

Key Observations :

- Polar vs. Lipophilic Groups : The methylsulfonamido group in the target compound contrasts with lipophilic substituents (e.g., trifluoromethyl or benzyl), which are often prioritized for blood-brain barrier penetration .

- Synthetic Accessibility : Substituents like bromo or trifluoromethyl are introduced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), achieving yields >90% . In contrast, sulfonamidation reactions typically require stepwise sulfonylation and amidation, which may lower yields .

Ester Group Variations at Position 2

The ester group at position 2 influences stability and pharmacokinetics:

Key Observations :

Key Observations :

- Antimicrobial Potential: Oxadiazole-containing derivatives (e.g., compound 14i) show promise against enteric pathogens, suggesting that sulfonamido analogs may exhibit similar properties .

- Kinase Inhibition : Bulky 7-substituents (e.g., trifluoromethylbenzyl) enhance binding affinity to kinase active sites .

Biological Activity

Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4S. The compound features a sulfonamide group, which is significant in enhancing its biological properties.

Key Structural Features

- Isoquinoline Core : Provides a scaffold for various biological activities.

- Methylsulfonamido Group : Enhances solubility and bioavailability.

- Carboxylate Functionality : May contribute to interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various molecular targets involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit certain enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Therapeutic Potential

- Anticancer Activity : Some studies suggest that isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds targeting the menin-MLL interaction have shown promise in leukemia treatments, indicating a potential pathway for this compound's application in oncology .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing insulin resistance as indicated by studies on related isoquinoline structures .

In Vitro and In Vivo Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Significant cytotoxicity observed at concentrations of 10-50 µM. |

| Study B | Mouse Models | Reduction in tumor size and improved survival rates when administered with related compounds. |

| Study C | Adipocyte Models | Decreased insulin resistance markers upon treatment with similar isoquinoline derivatives. |

Case Study 1: Anticancer Properties

A study investigating the effects of this compound analogs on leukemia cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a model of obesity-induced insulin resistance, treatment with isoquinoline derivatives led to a significant decrease in pro-inflammatory cytokines. This suggests that this compound may exert beneficial effects on metabolic disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with intermediate preparation. For example, acrylamide or sulfonamide intermediates can be synthesized via coupling reactions using triethylamine as a base . Optimization requires precise control of temperature, solvent choice (e.g., dichloromethane or acetic acid), and pH to maximize yield and purity. Reaction monitoring via TLC or HPLC is recommended to track progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. PubChem-derived InChI and SMILES data provide reference standards for spectral comparison . Purity can be assessed via HPLC with UV detection, using mobile phases like methanol-water mixtures adjusted to pH 5.5 for optimal resolution .

Q. What are the recommended storage conditions and handling precautions to ensure compound stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases. Use PPE (gloves, goggles) and work in a fume hood. Safety protocols from similar sulfonamide derivatives recommend avoiding ignition sources and static discharge .

Advanced Research Questions

Q. How does the methylsulfonamido group influence the compound’s bioactivity compared to other substituents (e.g., acrylamide or benzamide)?

- Methodological Answer : The sulfonamido group’s electron-withdrawing properties and hydrogen-bonding capacity may enhance receptor binding affinity compared to acrylamide (electron-rich) or benzamide (sterically bulky) groups. Structure-activity relationship (SAR) studies on analogous isoquinoline derivatives suggest substituent polarity and steric bulk directly modulate enzymatic inhibition or receptor activation . Computational docking studies combined with in vitro assays (e.g., enzyme kinetics) can validate these effects.

Q. How should researchers design experiments to assess environmental impact or degradation pathways?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate environmental fate through:

- Laboratory studies : Measure physicochemical properties (logP, hydrolysis rates) and photodegradation under simulated sunlight .

- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.

- Advanced analytics : Employ LC-MS/MS to identify transformation products in soil/water matrices .

Q. How can contradictions in reported biological activity data be systematically analyzed?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions (e.g., pH, temperature), or impurity profiles. To resolve:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to control conditions) .

- Replicate key experiments : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.

- Quality control : Ensure batch-to-batch consistency via NMR and HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.